1-[4-(2,4-dimethylphenoxy)butyl]-2-methyl-1H-imidazole oxalate
Overview
Description
1-[4-(2,4-dimethylphenoxy)butyl]-2-methyl-1H-imidazole oxalate is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.16852187 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Imidazole Compounds in Oxidative Stress and Disease Research
Imidazole derivatives, such as methimazole (1-methyl-2-mercaptoimidazole), have been studied for their antioxidant properties and potential therapeutic applications. Methimazole has been shown to inhibit melanin production in cultured B16 melanocytes and reduce epidermal melanin in guinea pig skin, suggesting its potential as a novel agent for treating hyperpigmentation disorders (Kasraee et al., 2005). Additionally, 1-methyl-2-mercaptoimidazole has been used in the treatment of hyperthyroidism, demonstrating its efficacy in managing thyroid hormone levels without observed toxic reactions, illustrating its potential in endocrinology (Reveno & Rosenbaum, 1950). These findings highlight the relevance of imidazole derivatives in oxidative stress research and their therapeutic applications in diseases involving oxidative damage.
Antioxidant Therapy in Disease Management
Research has also explored the use of antioxidants, including imidazole derivatives, in disease management. For instance, an antioxidant mixture containing methimazole was evaluated in the treatment of Graves' disease, showing improvement in clinical scores and normalization of thyroid hormone concentrations (Guerra et al., 2001). This suggests that imidazole derivatives, as part of antioxidant therapies, could offer new strategies for improving clinical manifestations of diseases characterized by oxidative stress.
Metabolic and Pharmacokinetic Studies
Studies on the metabolism and pharmacokinetics of imidazole compounds provide insights into their absorption, distribution, and elimination in biological systems, crucial for developing therapeutic agents. For example, research on N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), an experimental anticonvulsant related to lidocaine, has elucidated its pharmacokinetics and metabolism in rats and humans, underscoring the importance of understanding the metabolic pathways of imidazole derivatives for their safe and effective use (Martin et al., 1997).
Properties
IUPAC Name |
1-[4-(2,4-dimethylphenoxy)butyl]-2-methylimidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.C2H2O4/c1-13-6-7-16(14(2)12-13)19-11-5-4-9-18-10-8-17-15(18)3;3-1(4)2(5)6/h6-8,10,12H,4-5,9,11H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZMQSDTBONBEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2C=CN=C2C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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